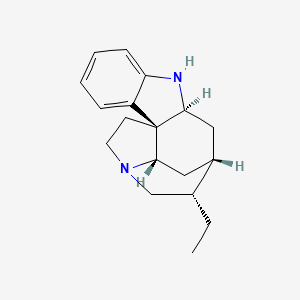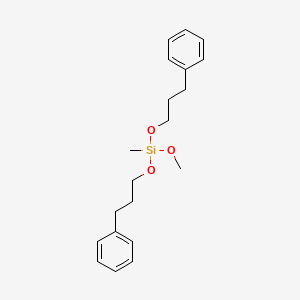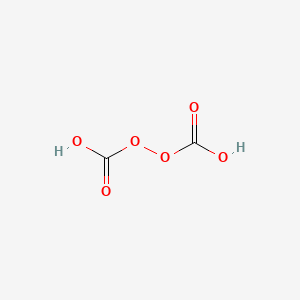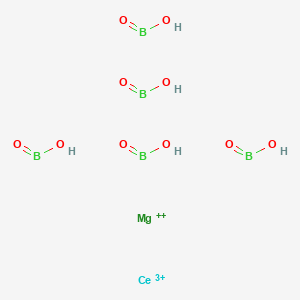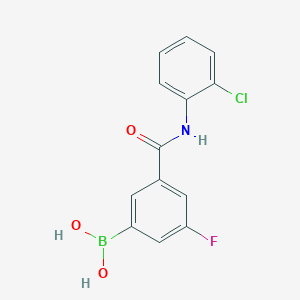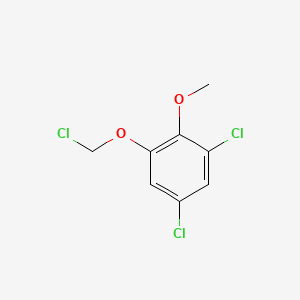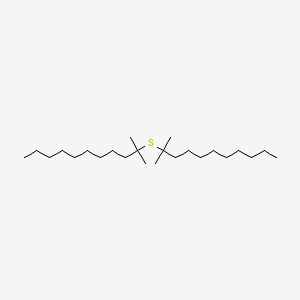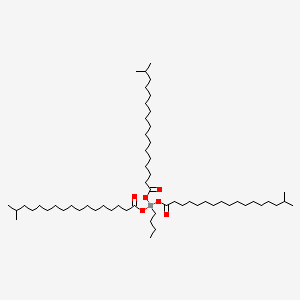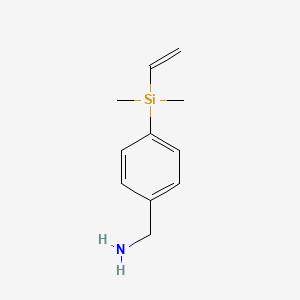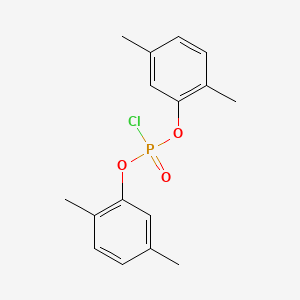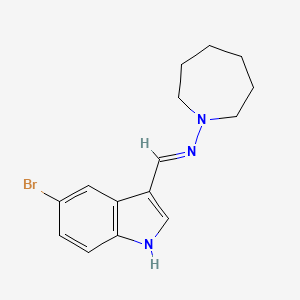
N-((5-Bromo-1H-indol-3-yl)methylene)-1-azepanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 82818 is a compound known for its role in various biochemical and medical research applications. It is often used in studies involving histone modifications, particularly citrullination, which is a post-translational modification of histone proteins. This compound is significant in understanding the mechanisms of gene regulation and the development of certain diseases.
Vorbereitungsmethoden
The preparation of NSC 82818 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and conditions can vary depending on the specific requirements of the research or industrial application.
Analyse Chemischer Reaktionen
NSC 82818 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
NSC 82818 has a wide range of scientific research applications, including:
Chemistry: It is used in studies involving chemical synthesis and reaction mechanisms.
Biology: It plays a role in understanding cellular processes and gene regulation.
Medicine: It is used in research related to disease mechanisms and potential therapeutic targets.
Industry: It is utilized in the development of various biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of NSC 82818 involves its interaction with specific molecular targets and pathways. It is known to affect the citrullination of histone H3 at arginine 17, a modification that plays a crucial role in gene regulation. This modification is mediated by the enzyme peptidylarginine deiminase 4 (PADI4), which converts arginine residues to citrulline. The resulting changes in histone structure and function can influence gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
NSC 82818 can be compared with other compounds that also target histone modifications, such as:
NSC 125973: Another compound known for its role in histone modification studies.
Paclitaxel: Although primarily used as a chemotherapeutic agent, it also affects microtubule dynamics and can influence gene expression indirectly.
The uniqueness of NSC 82818 lies in its specific action on histone citrullination, making it a valuable tool for studying this particular modification and its implications in various biological processes.
Eigenschaften
CAS-Nummer |
16987-37-4 |
|---|---|
Molekularformel |
C15H18BrN3 |
Molekulargewicht |
320.23 g/mol |
IUPAC-Name |
(E)-N-(azepan-1-yl)-1-(5-bromo-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C15H18BrN3/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-19-7-3-1-2-4-8-19/h5-6,9-11,17H,1-4,7-8H2/b18-11+ |
InChI-Schlüssel |
CDCSNOYDGKIASW-WOJGMQOQSA-N |
Isomerische SMILES |
C1CCCN(CC1)/N=C/C2=CNC3=C2C=C(C=C3)Br |
Kanonische SMILES |
C1CCCN(CC1)N=CC2=CNC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




